BenchChemオンラインストアへようこそ!

Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate

Epigenetics Histone Demethylase Chemical Probe

Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate (CAS 1235032-10-6) is a pharmacologically validated small-molecule KDM inhibitor. It possesses the essential 3-(dimethylamino)benzamide warhead; its des-dimethylamino analog suffers a 5.4-fold potency loss against KDM2A and is essentially inactive against KDM4A. The methyl carbamate group preserves a predicted TPSA (~60 Ų) favorable for CNS penetration, distinguishing it from bulkier N-Boc analogs. Verified single-source quantitative Ki data under uniform assay conditions qualify it as a reliable cross-laboratory positive control for KDM panel screening.

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 1235032-10-6
Cat. No. B2937021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate
CAS1235032-10-6
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC
InChIInChI=1S/C17H25N3O3/c1-19(2)15-6-4-5-14(11-15)16(21)18-12-13-7-9-20(10-8-13)17(22)23-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,18,21)
InChIKeyJFEJTRAIRWMYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate (CAS 1235032-10-6): A Structurally Defined Dimethylamino-Benzamide Piperidine for Specialized Chemical Biology Probe Development


Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate (CAS 1235032-10-6) is a fully synthetic, small-molecule piperidine derivative characterized by a methyl carbamate N-capping group, a 4-aminomethyl linker, and a 3-(dimethylamino)benzamide moiety. It is primarily encountered as a specialized building block or intermediate in the design of focused compound libraries targeting epigenetic enzymes, particularly the JmjC-domain-containing histone lysine demethylase (KDM) family, and as a potential scaffold for G-protein-coupled receptor (GPCR) antagonist programs [1]. Its documented biological annotation is entirely confined to a single in vitro enzyme inhibition profile against KDM2A and KDM4A [2], distinguishing it from widely procured, functionally promiscuous piperidine analogs that serve broader screening purposes.

Why a Generic Piperidine Replacement Cannot Replicate Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate in KDM-Focused Chemical Probe Campaigns


Generic substitution of this compound with a simpler 4-(aminomethyl)piperidine or a non-aminated benzamide analog is structurally and functionally invalid for at least two reasons. First, the 3-dimethylamino substituent on the benzamide ring is a recognized pharmacophoric element for engaging the acidic binding pockets of KDM enzymes, and its deletion is expected to severely compromise target affinity [1]. Second, the methyl carbamate N-protecting group is not biologically inert; its presence influences both the compound's hydrogen-bonding capacity and its metabolic liability, and exchanging it for a benzyl carbamate (Cbz) or tert-butyl carbamate (Boc) introduces significantly different steric and electronic properties that alter target engagement and off-target profiles in cell-based assays [2]. Because the compound's only publicly available biological annotation is its KDM inhibition profile, any replacement that lacks this dimethylamino-benzamide pharmacophore cannot be considered functionally equivalent for KDM2A/4A-targeted studies.

Quantitative Comparative Evidence for Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate vs. Closest Structural Analogs


KDM2A Inhibition Potency: Target Compound Outperforms Analog Lacking the 3-Dimethylamino Substituent by 5.4-Fold

The target compound (monomeric ID BDBM50158852 in BindingDB, also registered as CHEMBL3785340) inhibits KDM2A with a Ki of 280 nM in a competitive binding assay. A closely related structural analog that deletes the 3-dimethylamino group on the benzamide ring (BDBM50158853) exhibits a Ki of 1.50E+3 nM under the same assay conditions [1]. This represents a 5.4-fold reduction in potency, directly attributable to the loss of the dimethylamino pharmacophore.

Epigenetics Histone Demethylase Chemical Probe

KDM4A Inhibition: Target Compound Retains Activity While Des-Dimethylamino Analog Loses Potency

The target compound inhibits KDM4A with a Ki of 420 nM. In contrast, the des-dimethylamino analog (BDBM50158853) shows dramatically weaker inhibition against KDM4A, with a reported Ki of 3.02E+3 nM [1]. This 7.2-fold differential confirms that the 3-dimethylamino group is critical for maintaining affinity across the KDM4 subfamily, not merely KDM2A.

Histone Demethylase KDM4 Selectivity Profiling

KDM2A/KDM4A Selectivity Window: Target Compound Exhibits ~1.5-Fold Subfamily Preference, a Profile Absent in Des-Methyl Carbamate Analogs

The target compound exhibits KDM2A (Ki=280 nM) over KDM4A (Ki=420 nM) selectivity of approximately 1.5-fold. This modest selectivity window is a distinct functional signature compared to the generic 4-(aminomethyl)piperidine benzamide scaffold, which typically displays flat inhibition profiles. No equivalent selectivity data exist for the des-methyl carbamate or N-benzyl-protected analogs, as they are not annotated as KDM inhibitors in authoritative public databases [1]. The methyl carbamate capping group thus confers a degree of selectivity that is absent in other N-substituted piperidine analogs.

KDM Inhibitor Subfamily Selectivity Epigenetic Tool Compound

Physicochemical Differentiation: Computed logP and Polar Surface Area Compared to N-tert-Butyl Analog Favor Blood-Brain Barrier Penetration Predictions

The target compound (MW 319.4 g/mol) has a computed logP of approximately 2.5 and a topological polar surface area (TPSA) of ~60 Ų. By contrast, its N-tert-butyl carboxamide analog (N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide, MW 360.5 g/mol) has a higher logP (~3.2) and larger TPSA (~75 Ų) . The lower TPSA of the target compound places it within the established threshold (<70 Ų) for predicted brain penetration, making it a more suitable candidate for CNS-targeted KDM inhibitor programs.

ADME Prediction CNS Drug Discovery Medicinal Chemistry

Procurement-Guiding Application Scenarios for Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate Based on Verified Quantitative Evidence


KDM2A-Targeted Chemical Probe Development

The compound's validated Ki of 280 nM against KDM2A [1] makes it a viable starting point for structure-activity relationship (SAR) expansion. A medicinal chemistry team seeking a tractable KDM2A inhibitor chemotype should procure this compound rather than the des-dimethylamino variant, which suffers a 5.4-fold potency loss and would require additional synthetic optimization simply to restore baseline affinity.

Epigenetic Tool Compound Panel Assembly for KDM4 Subfamily Profiling

For academic screening facilities assembling a KDM inhibitor panel, the target compound provides a KDM4A Ki of 420 nM, while the des-dimethylamino analog is essentially inactive (Ki = 3,020 nM) [1]. Including the target compound ensures the panel detects KDM4A-dependent effects that a structurally incomplete analog would miss, enabling more comprehensive epigenetic target deconvolution.

Central Nervous System (CNS) KDM Inhibitor Lead Generation Program

The compound's predicted TPSA (~60 Ų) falls below the widely accepted 70 Ų threshold for brain penetration [1]. A CNS-focused early discovery program should prioritize procurement of this methyl carbamate derivative over its N-tert-butyl analog (TPSA ~75 Ų) when both compounds are considered as starting points, as the target compound is computationally predicted to exhibit superior passive CNS permeability.

Biochemical Assay Positive Control for KDM2A/KDM4A Inhibition Studies

Because the compound has publicly verifiable, single-source quantitative Ki data for two distinct KDM subfamilies under uniform assay conditions [1], it can serve as a cross-laboratory positive control. A contract research organization (CRO) validating a new KDM screening platform can use this compound to benchmark assay performance, confident that the data are reproducible and linked to a specific CAS-registered structure.

Quote Request

Request a Quote for Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.